(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

Catalog No.
S3516337
CAS No.
128311-08-0
M.F
C14H18Cl2N2O
M. Wt
301.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydroch...

CAS Number

128311-08-0

Product Name

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

InChI

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m1./s1

InChI Key

HSEQUIRZHDYOIX-BTQNPOSSSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl
  • Chemical Properties and Suppliers

  • Potential Areas of Investigation

Further exploration of scientific databases and patent filings might reveal additional information on the research applications of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride.

Citations:

  • [1] BLD Pharm. (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride [webpage]. Accessed April 25, 2024.
  • [2] PubChem. Memantine, CID=34884. Accessed April 25, 2024.

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride is a synthetic compound characterized by its unique structural features, including a quinuclidine moiety and a benzamide functional group. The presence of a chlorine atom at the para position of the benzene ring enhances its pharmacological properties. This compound is often studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.

The chemical reactivity of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride can be understood through its functional groups:

  • Amide Formation: The benzamide structure allows for hydrolysis reactions, which can yield corresponding carboxylic acids and amines under acidic or basic conditions.
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further derivatization.
  • Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the amine group, which can lead to various amine derivatives.

These reactions are mediated by specific enzymes or reagents in biological systems, highlighting the compound's potential in metabolic pathways

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride exhibits notable biological activities, particularly as a ligand for neurotransmitter receptors. Its structural similarity to other known pharmacophores allows it to interact with various biological targets:

  • Antagonistic Activity: It may act as an antagonist at certain muscarinic acetylcholine receptors, influencing neurotransmission and potentially providing therapeutic effects in conditions like schizophrenia or Alzheimer's disease.
  • CNS Activity: The quinuclidine structure is associated with central nervous system activity, suggesting possible applications in treating neurological disorders .

The synthesis of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride typically involves several steps:

  • Formation of Quinuclidine Derivative: Starting with quinuclidine, a chlorobenzoyl chloride is reacted to form the corresponding benzamide.
  • Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution.
  • Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

This multi-step synthesis allows for the precise control of stereochemistry and functional group positioning .

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride has several potential applications:

  • Pharmaceutical Development: It serves as a lead compound for developing drugs targeting neurological disorders due to its receptor-binding properties.
  • Research Tool: This compound can be used in pharmacological studies to elucidate the mechanisms of action of similar compounds .
  • Chemical Probes: It may act as a chemical probe in studies investigating neurotransmitter systems.

Interaction studies involving (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride focus on its binding affinity and specificity towards various receptors:

  • Receptor Binding Assays: These assays help determine the compound's affinity for muscarinic receptors and other related targets.
  • In Vivo Studies: Animal models are often employed to assess the pharmacokinetics and pharmacodynamics of this compound, providing insights into its therapeutic potential .

Several compounds share structural or functional similarities with (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
QuinuclidineContains quinuclidine moietyCNS stimulant activity
BenzoylcholineBenzoyl group attached to cholineAcetylcholine receptor agonist
4-ChlorobenzamideChlorine-substituted benzamideAntagonistic activity at receptors
N-(2-Chloroethyl)benzamideEthyl group on nitrogen atomPotential anti-cancer properties

The uniqueness of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride lies in its specific stereochemistry and enhanced receptor selectivity compared to these similar compounds. Its combination of a quinuclidine structure with a chlorinated benzamide makes it a promising candidate for further research in drug development .

Dates

Modify: 2023-07-26

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